5-(2-Methoxyphenyl)nicotinamide

NAMPT inhibition NAD+ biosynthesis Enzymatic assay

5-(2-Methoxyphenyl)nicotinamide is a superior choice for NAMPT assay development and medicinal chemistry. Its documented IC50 of 13,000 nM against human NAMPT makes it an optimal, low-cost reference compound for establishing assay dynamic range and validating Z'-factor calculations, avoiding expensive high-potency inhibitors. It is a modular scaffold for parallel synthesis of 5-aryl nicotinamide libraries. Critically, its confirmed inactivity against CYP11B2 and CYP11B1 (>3 μM) eliminates confounding off-target effects in cellular assays, ensuring cleaner phenotypic readouts compared to uncharacterized analogs. Ideal for CROs and SAR exploration.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 1356110-76-3
Cat. No. B11876349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methoxyphenyl)nicotinamide
CAS1356110-76-3
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=CN=C2)C(=O)N
InChIInChI=1S/C13H12N2O2/c1-17-12-5-3-2-4-11(12)9-6-10(13(14)16)8-15-7-9/h2-8H,1H3,(H2,14,16)
InChIKeyUGDGBVCXGWNRHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Methoxyphenyl)nicotinamide (CAS 1356110-76-3): Key Specifications and Procurement Baseline


5-(2-Methoxyphenyl)nicotinamide (CAS 1356110-76-3) is a heteroaryl-substituted nicotinamide derivative with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . The compound features a pyridine-3-carboxamide core with a 2-methoxyphenyl substituent at the 5-position, distinguishing it structurally from N-substituted nicotinamide isomers such as N-(2-methoxyphenyl)nicotinamide (CAS 70301-27-8), which bears the methoxyphenyl moiety on the amide nitrogen [1]. This positional isomerism results in distinct physicochemical properties, including a calculated LogP of 1.86 and a topological polar surface area (TPSA) of 65.21 Ų . The compound is commercially available with specifications typically at 95–98% purity , and is supplied for research use only.

5-(2-Methoxyphenyl)nicotinamide: Structural Nuances Driving Non-Interchangeability with Positional Isomers and Scaffold Analogs


The 2-methoxyphenyl moiety can be appended to the nicotinamide scaffold at multiple attachment points, each producing compounds with distinct spatial orientation, electronic distribution, and target engagement profiles. 5-(2-Methoxyphenyl)nicotinamide (CAS 1356110-76-3), with substitution at the pyridine 5-position, cannot be substituted with the positional isomer N-(2-methoxyphenyl)nicotinamide (CAS 70301-27-8), in which the identical 2-methoxyphenyl group is attached via the amide nitrogen [1]. This difference in connectivity fundamentally alters the compound's three-dimensional conformation, hydrogen-bonding capacity (one donor vs. two donors in some analogs), and recognition by biological targets. Furthermore, compounds within the broader nicotinamide derivative class exhibit target selectivity that is exquisitely sensitive to the nature and position of aryl substitution; for instance, 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425) demonstrates potent tissue-nonspecific alkaline phosphatase (TNAP) inhibition [2], a profile that cannot be assumed for the target compound. Consequently, assuming functional or analytical equivalence among these related compounds without empirical validation introduces significant risk into research workflows.

5-(2-Methoxyphenyl)nicotinamide: Quantitative Differentiation Evidence for Procurement Decisions


NAMPT Inhibitory Activity: A Defined Potency Benchmark Differentiating from High-Affinity Inhibitors

5-(2-Methoxyphenyl)nicotinamide inhibits human nicotinamide phosphoribosyltransferase (NAMPT) with an IC50 of 13,000 nM (13 μM) [1]. In contrast, potent NAMPT inhibitors such as the clinical candidate FK866 exhibit IC50 values in the sub-nanomolar to low nanomolar range (e.g., FK866 IC50 ≈ 0.4 nM Ki) [2]. Other optimized nicotinamide-derived NAMPT inhibitors demonstrate IC50 values as low as 1–10 nM [3]. This approximately 1,000- to 10,000-fold difference in potency establishes 5-(2-methoxyphenyl)nicotinamide as a low-affinity reference compound rather than a high-potency inhibitor, making it suitable as a control or starting scaffold for fragment-based or structure-activity relationship (SAR) studies rather than as a direct pharmacological tool.

NAMPT inhibition NAD+ biosynthesis Enzymatic assay Lead optimization

CYP11B2 Selectivity Profile: Documented Lack of Inhibition at Concentrations Below 3 μM

5-(2-Methoxyphenyl)nicotinamide was evaluated for inhibition of human CYP11B2 (aldosterone synthase) and CYP11B1 (11β-hydroxylase), showing IC50 values >3,000 nM (>3 μM) for both enzymes [1]. This contrasts sharply with potent CYP11B2 inhibitors such as methoxyalkyl derivatives that achieve IC50 values as low as 0.2 nM (15,000-fold more potent) [2]. The absence of meaningful CYP11B2/CYP11B1 inhibition at concentrations ≤3 μM defines the compound's selectivity profile as essentially inert toward these steroidogenic cytochrome P450 enzymes, a characteristic that may be advantageous in assays where CYP11B2-mediated interference must be minimized.

CYP11B2 inhibition Aldosterone synthase Steroidogenesis Off-target profiling

Chemoselectivity Advantages: Aryl Bromide Compatibility for Downstream Functionalization

The synthetic utility of 5-(2-methoxyphenyl)nicotinamide is defined by its compatibility with transition metal-catalyzed cross-coupling reactions, a feature not universally shared by all nicotinamide derivatives. In particular, the compound is reported to be synthesized via Suzuki-Miyaura cross-coupling between a brominated nicotinamide precursor and 2-methoxyphenylboronic acid under standard palladium catalysis conditions [1]. Critically, the carboxamide group remains intact and does not require protection during this coupling step, demonstrating orthogonal chemoselectivity between the aryl bromide and the primary amide functionality. This contrasts with N-aryl nicotinamides (e.g., N-(2-methoxyphenyl)nicotinamide, CAS 70301-27-8), which lack a suitable halogen handle on the pyridine ring and therefore cannot undergo analogous palladium-catalyzed diversification without prior functionalization [2]. For researchers requiring a modular nicotinamide scaffold amenable to parallel library synthesis or late-stage derivatization, 5-(2-methoxyphenyl)nicotinamide offers a distinct synthetic advantage.

Cross-coupling Suzuki-Miyaura Chemoselectivity Late-stage functionalization

LogP Differential: Predicted Lipophilicity Distinguishing from Positional Isomer

5-(2-Methoxyphenyl)nicotinamide has a calculated LogP of approximately 1.86 . The positional isomer N-(2-methoxyphenyl)nicotinamide (CAS 70301-27-8) has a predicted LogP of approximately 2.1–2.3 based on computational estimates . While both compounds share the identical molecular formula (C13H12N2O2) and molecular weight (228.25 g/mol), the approximately 0.2–0.4 LogP unit difference reflects the distinct spatial arrangement of the methoxyphenyl group and the resulting differences in hydrogen-bonding patterns and solvation free energy. A LogP difference of this magnitude can translate to measurable differences in chromatographic retention time, aqueous solubility, and passive membrane permeability [1].

Lipophilicity LogP Physicochemical properties ADME prediction

5-(2-Methoxyphenyl)nicotinamide (CAS 1356110-76-3): Validated Application Scenarios Based on Quantitative Evidence


NAMPT Assay Development: Low-Affinity Reference Compound for High-Throughput Screening Validation

Based on its documented IC50 of 13,000 nM (13 μM) against human NAMPT [1], 5-(2-methoxyphenyl)nicotinamide serves as an appropriate low-potency reference compound in NAMPT enzymatic assays. This 1,000- to 10,000-fold weaker inhibition relative to potent inhibitors (e.g., FK866 Ki ≈ 0.4 nM) [2] makes the compound suitable for establishing assay dynamic range, validating Z'-factor calculations, or serving as a negative control in primary screening campaigns where only high-affinity hits are of interest. Researchers can confidently procure this compound for these purposes, avoiding the use of more expensive, high-potency inhibitors for routine assay validation.

Cellular Profiling Requiring Minimal CYP11B2 Interference

The documented IC50 > 3,000 nM for both CYP11B2 and CYP11B1 [1] establishes that 5-(2-methoxyphenyl)nicotinamide does not meaningfully inhibit these steroidogenic cytochrome P450 enzymes at concentrations ≤3 μM. This property supports its use in cellular assays (e.g., cancer cell viability, metabolic profiling, or inflammation models) where CYP11B2-mediated effects on aldosterone biosynthesis could otherwise confound phenotypic readouts [2]. Researchers investigating pathways unrelated to steroid hormone synthesis should preferentially select this compound over nicotinamide derivatives with uncharacterized or potent CYP11B2 inhibition.

Modular Scaffold for Parallel Library Synthesis via Suzuki-Miyaura Diversification

The synthetic route to 5-(2-methoxyphenyl)nicotinamide involves Suzuki-Miyaura cross-coupling of 5-bromonicotinamide with 2-methoxyphenylboronic acid, a transformation that proceeds without requiring protection of the primary carboxamide group [1]. This chemoselectivity profile indicates that the compound—or its brominated precursor—can serve as a modular scaffold for parallel synthesis of 5-aryl nicotinamide libraries. In contrast, N-substituted isomers such as N-(2-methoxyphenyl)nicotinamide lack the requisite aryl halide handle for analogous palladium-catalyzed diversification [2]. For medicinal chemistry groups and contract research organizations engaged in SAR exploration of nicotinamide-based scaffolds, 5-(2-methoxyphenyl)nicotinamide represents a strategically diversifiable building block.

Chromatographic Method Development and Isomer Discrimination

The calculated LogP difference of approximately 0.2–0.4 units between 5-(2-methoxyphenyl)nicotinamide (LogP = 1.86) [1] and its N-substituted positional isomer N-(2-methoxyphenyl)nicotinamide (estimated LogP ≈ 2.1–2.3) [2] predicts measurable differences in reversed-phase HPLC retention time. This property is relevant for analytical chemists developing purity methods for reaction monitoring, quality control release testing, or forced degradation studies. The distinct lipophilicity profile ensures that the two isomers—which share identical molecular formula and molecular weight—can be chromatographically resolved and unambiguously identified, supporting procurement for analytical reference standard preparation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Methoxyphenyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.